![molecular formula C9H12N2O2 B1359220 Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 5932-31-0](/img/structure/B1359220.png)
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product, which is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is primarily recognized for its therapeutic potential. Research has highlighted its role as a scaffold in the development of novel pharmaceuticals.
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds derived from pyrazole structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited cell proliferation in colorectal cancer cell lines (HCT116, HT29, SW480) at low micromolar concentrations .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. In vitro studies indicated that pyrazole derivatives could exhibit potent anti-inflammatory activity superior to conventional drugs like diclofenac sodium .
Agricultural Applications
The compound's potential extends to agricultural chemistry where it may serve as a bioactive agent.
Pesticidal Activity
Research has indicated that pyrazole derivatives can possess insecticidal and fungicidal properties. This compound is being evaluated for its effectiveness against various agricultural pests and diseases . The structural modifications of pyrazoles can enhance their efficacy as agrochemicals.
Materials Science Applications
In materials science, this compound can be utilized in the synthesis of novel materials with specific properties.
Polymer Chemistry
The compound can act as a building block in polymer chemistry for synthesizing new polymers with enhanced mechanical and thermal properties. Its unique structure allows for the introduction of functionality into polymer matrices .
Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |
---|---|---|---|
This compound | Anticancer | HCT116 | <10 |
This compound | Anti-inflammatory | RAW264.7 | <20 |
Table 2: Agricultural Efficacy
Compound Name | Target Pest/Disease | Efficacy (%) |
---|---|---|
This compound | Aphids | 85 |
This compound | Powdery Mildew | 75 |
Mechanism of Action
The mechanism of action of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6,6-dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
- (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and molecular configurations .
Biological Activity
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS: 5932-31-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.21 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 95% .
The compound features a pyrazole ring structure, which is known for its role in various pharmacological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit antibacterial properties against a range of pathogens. This compound has shown promising results in inhibiting bacterial growth through interference with bacterial cell wall synthesis and function .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .
Antimicrobial Studies
A study published in Molecules demonstrated the synthesis of various pyrazole derivatives and their evaluation for antimicrobial activity using the microplate Alamar Blue assay. This compound was among the compounds tested and showed significant inhibition against Gram-positive bacteria .
Anti-inflammatory Research
In a comparative study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound exhibited a notable reduction in inflammation markers in vitro. Its COX inhibitory activity was measured alongside standard anti-inflammatory drugs like diclofenac .
Antitumor Activity
Research highlighted in a dissertation focused on the potential anticancer effects of pyrazole derivatives. This compound was evaluated for its cytotoxicity against several cancer cell lines. The results indicated that it could induce apoptosis in a dose-dependent manner .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation, where arylhydrazines react with cyclopentenone derivatives under controlled temperatures (80–120°C), achieving yields up to 91% after silica gel chromatography . Alternative routes include palladium-catalyzed cascade cyclization/ring expansion of alkynyl-azaspirohexanes, which requires precise stoichiometry and inert conditions to prevent side reactions . Enaminone methodologies are also employed, but electron-withdrawing substituents on intermediates may necessitate optimization of solvent polarity and reaction time to improve purity .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : X-ray crystallography is the gold standard. Data collection involves high-resolution diffraction, followed by refinement using the SHELX system (e.g., SHELXL for small-molecule refinement). SHELX integrates charge-flipping algorithms for phase determination and robust least-squares refinement, even for twinned or high-symmetry crystals .
Q. What spectroscopic techniques are used to confirm the compound’s structural identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the cyclopenta-pyrazole core and ester functionality. Infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, with exact mass matching calculated values (e.g., [M+H]⁺ = 209.1054) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets like benzodiazepine receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with His102 of the GABAₐ receptor). QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with binding affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., ATP-based viability assays in HEK293 cells) and meta-analyses using fixed/random-effects models can reconcile data. Structural analogs with controlled substituents (e.g., trifluoromethyl vs. cyano groups) clarify structure-activity relationships .
Q. How does microwave-assisted synthesis improve reaction efficiency compared to traditional methods?
- Methodological Answer : Microwave irradiation accelerates reaction kinetics via dielectric heating, reducing time from hours to minutes (e.g., 12-hour reactions completed in 1–2 hours). This method enhances regioselectivity in cyclocondensation, minimizing byproducts like dimerized hydrazines. Post-reaction HPLC monitoring ensures reproducibility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Palladium-catalyzed asymmetric cyclization requires chiral ligands (e.g., BINAP) to control stereochemistry. Kinetic resolution via chiral stationary phase chromatography (CSP-HPLC) isolates enantiomers. Process analytical technology (PAT) monitors enantiomeric excess (ee) in real-time during pilot-scale reactions .
Q. How are hydrazide derivatives synthesized, and what are their applications in drug discovery?
- Methodological Answer : Hydrazide derivatives are synthesized via 1,3-dipolar cycloaddition of azomethine imines with dipolarophiles (e.g., ethyl acrylate). These derivatives exhibit enhanced solubility and bioactivity, such as COX-2 inhibition (IC₅₀ = 0.8 µM) or CB1 receptor antagonism, validated via radioligand displacement assays .
Q. What role do electron-withdrawing groups play in modulating the compound’s reactivity?
- Methodological Answer : Substituents like trifluoromethyl (-CF₃) increase electrophilicity at the pyrazole C3 position, facilitating nucleophilic substitutions (e.g., SNAr with amines). However, steric hindrance from bulky groups (e.g., benzamido) may reduce reaction rates, necessitating polar aprotic solvents (DMF) and elevated temperatures (100°C) .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer : Air-sensitive intermediates (e.g., azomethine imines) require Schlenk-line techniques under nitrogen. Waste containing halogenated byproducts (e.g., 3-iodo derivatives) must be neutralized with 10% NaHCO₃ before disposal. Personal protective equipment (PPE) and fume hoods mitigate exposure risks .
Properties
IUPAC Name |
ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGAORNQTOHHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629678 | |
Record name | Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-31-0 | |
Record name | Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.